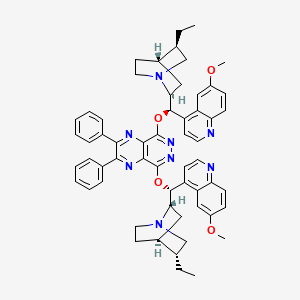

(Dhq)2dpp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Dhq)2dpp, also known as dihydroquercetin, is a naturally occurring dihydroflavonol found in various plants such as milk thistle, red onion, and acai palm. It is also known by the name taxifolin. This compound is known for its potent antioxidant and antibacterial activities, making it a subject of interest in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dihydroquercetin can be synthesized through various methods. One common approach involves the use of naringenin as a starting material. The flavonoid 3’-hydroxylase and cytochrome P450 reductase enzymes are co-expressed in Saccharomyces cerevisiae to convert naringenin into dihydroquercetin . Another method involves the complexation of dihydroquercetin with β-cyclodextrin to improve its solubility and biological activity .

Industrial Production Methods

Industrial production of dihydroquercetin typically involves the extraction from Siberian larch (Larix sibirica) or Dahurian larch (L. gmelinii). The extraction process uses aqueous ethanol followed by chromatographic purification to obtain high-purity dihydroquercetin .

Análisis De Reacciones Químicas

Types of Reactions

Dihydroquercetin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form supramolecular complexes with benzaldehyde, vanillin, cinnamaldehyde, urea, and nicotinic acid through crystal engineering .

Common Reagents and Conditions

Common reagents used in the reactions involving dihydroquercetin include β-cyclodextrin for complexation, and various solvents like ethanol and methanol for extraction and purification .

Major Products Formed

The major products formed from the reactions involving dihydroquercetin include its complexes with β-cyclodextrin, which significantly improve its solubility and biological activity .

Aplicaciones Científicas De Investigación

Dihydroquercetin has a wide range of scientific research applications:

Chemistry: Used as a ligand in various catalytic reactions, including the Sharpless asymmetric dihydroxylation reaction.

Medicine: Investigated for its potential in treating liver diseases, diabetes, and skin-related conditions due to its anti-inflammatory and antioxidant activities .

Industry: Used as an additive to extend the shelf life of food products like chocolate and milk powder.

Mecanismo De Acción

Dihydroquercetin exerts its effects through various molecular pathways. It is known to inhibit the activity of alpha-amylase, making it a potential candidate for diabetes treatment . It also affects pathways like NF-κB and Nrf2, which are involved in oxidative stress and inflammatory responses . Additionally, it interacts with molecular targets such as Tyr 193, Trp 263, and His 327 through hydrogen bonding .

Comparación Con Compuestos Similares

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties but known to have mutagenic and oncogenic properties.

Eriodictyol: A flavonoid with promising antioxidant activities and no reported toxicity.

Luteolin: Known for its anti-inflammatory and antioxidant activities.

Uniqueness

Dihydroquercetin stands out due to its high antioxidant activity and broad spectrum of pharmacological properties. Unlike quercetin, it does not exhibit mutagenic or oncogenic properties, making it a safer alternative for therapeutic applications .

Propiedades

Fórmula molecular |

C58H60N8O4 |

|---|---|

Peso molecular |

933.1 g/mol |

Nombre IUPAC |

5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine |

InChI |

InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1 |

Clave InChI |

ASIFOYYFJRZDEX-ACPVICQISA-N |

SMILES isomérico |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |

SMILES canónico |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)

![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)

![4-(2-(Hydrazinecarbonyl)-[1,1'-bi(cyclohexan)]-1-yl)quinoline-3-carboxylic acid](/img/structure/B12903957.png)

![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)